molecular formula C11H9IS B14597323 3-Iodo-2-methyl-5-phenylthiophene CAS No. 61285-28-7

3-Iodo-2-methyl-5-phenylthiophene

Cat. No.: B14597323
CAS No.: 61285-28-7
M. Wt: 300.16 g/mol
InChI Key: ZTLJHGACIROUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-methyl-5-phenylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methyl-5-phenylthiophene typically involves the iodination of 2-methyl-5-phenylthiophene. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of thiophene derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methyl-5-phenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-5-phenylthiophene involves its interaction with molecular targets such as enzymes and receptors. The iodine atom enhances the compound’s ability to form halogen bonds with biological targets, leading to inhibition or modulation of their activity. The phenyl and methyl groups contribute to the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

  • 2-Iodo-3-methylthiophene
  • 3-Iodo-2-phenylthiophene
  • 2-Methyl-5-phenylthiophene

Comparison: 3-Iodo-2-methyl-5-phenylthiophene is unique due to the presence of both iodine and phenyl groups, which enhance its reactivity and potential applications. Compared to 2-Iodo-3-methylthiophene and 3-Iodo-2-phenylthiophene, the compound exhibits higher stability and selectivity in chemical reactions. The presence of the phenyl group also increases its potential for biological activity compared to 2-Methyl-5-phenylthiophene .

Properties

CAS No.

61285-28-7

Molecular Formula

C11H9IS

Molecular Weight

300.16 g/mol

IUPAC Name

3-iodo-2-methyl-5-phenylthiophene

InChI

InChI=1S/C11H9IS/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

ZTLJHGACIROUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.